HRX protein is derived from the HRX gene (also referred to as MLL gene), which can undergo chromosomal translocations leading to the formation of fusion proteins. These fusion proteins can disrupt normal cellular functions and contribute to the pathogenesis of leukemia, particularly acute lymphoblastic leukemia and acute myeloid leukemia. The study of HRX has been significant in understanding the molecular mechanisms underlying these diseases .
The synthesis of HRX protein typically involves transcription and translation processes within the cell. Initially, messenger RNA (mRNA) is transcribed from the HRX gene in the nucleus. This mRNA then exits to the cytoplasm where it is translated into the HRX protein by ribosomes.
The transcription process begins when RNA polymerase binds to the promoter region of the HRX gene, unwinding the DNA strands. Nucleotides are added to form a complementary mRNA strand. Following transcription, mRNA undergoes several processing steps including capping, polyadenylation, and splicing before it can be translated into protein . The translation occurs at ribosomes where transfer RNA (tRNA) molecules bring specific amino acids corresponding to the codons on the mRNA, facilitating polypeptide chain elongation until a stop codon is reached .
The HRX protein has a complex structure featuring several functional domains that facilitate its role as a transcription factor. Key structural components include:
The molecular weight of HRX protein is approximately 120 kDa, and it consists of multiple exons that encode for distinct functional regions essential for its regulatory roles .
HRX protein participates in various biochemical reactions primarily related to gene expression regulation. These include:
The binding affinity and specificity of HRX for its target DNA sequences are influenced by post-translational modifications such as phosphorylation and acetylation, which can alter its functional capabilities .
HRX functions primarily as a transcriptional regulator. Upon binding to DNA, it recruits additional co-factors that either promote or inhibit transcription based on cellular signals. The mechanism involves:
Studies have shown that aberrant forms of HRX resulting from chromosomal translocations can lead to constitutive activation of target genes associated with cell proliferation, contributing to leukemogenesis .
HRX protein exhibits solubility in aqueous solutions typical for globular proteins. Its stability can be affected by environmental factors such as pH and temperature.
HRX protein serves as an important model for studying:
Research on HRX continues to provide insights into both basic biological processes and potential clinical applications aimed at treating hematological malignancies .
The HRX gene (officially designated KMT2A or MLL) resides at chromosome band 11q23, spanning approximately 92 kilobases of genomic DNA. This locus comprises at least 37 exons, with a complex exon/intron structure featuring phase 0, 1, and 2 introns distributed throughout the gene [6]. A defining characteristic of the HRX genomic architecture is the presence of an 8.3 kb breakpoint cluster region (BCR) spanning exons 5-11. This region exhibits a striking susceptibility to chromosomal rearrangements, including translocations, deletions, and partial duplications, which are recurrent events in acute leukemias [1] [6]. The 11q23 locus is a hotspot for structural alterations, with over 70 different partner chromosomes identified to date. These rearrangements consistently disrupt the HRX gene within the BCR, leading to the formation of chimeric oncoproteins [2] [8]. The high frequency of breakpoints within this specific genomic segment suggests unique structural features (e.g., Alu repeats, topoisomerase II consensus sites) that confer fragility, particularly under the influence of environmental toxins or chemotherapeutic agents [6].
Table 1: Chromosomal Aberrations Involving 11q23 in Acute Leukemias
Aberration Type | Frequency in AML | Frequency in ALL | Key Fusion Partners | Detection Challenges |
---|---|---|---|---|
Translocations | 3-4% | 3-7% | AF4, AF9, ENL, ELL | Cryptic rearrangements missed by conventional cytogenetics |
Deletions | <1% | <1% | N/A | Differentiation from non-MLL 11q22-25 rearrangements |
Partial Duplications | ~5% (mainly infant ALL) | ~5% (mainly infant ALL) | N/A (internal duplication) | Requires molecular methods for confirmation |
Cryptic MLL+ | 1-2% | 2-3% | Variable | FISH or molecular methods essential |
HRX protein is the mammalian ortholog of the Drosophila trithorax (Trx) protein, sharing significant sequence homology and functional conservation [1] [3]. This evolutionary conservation extends from the N-terminal DNA-binding motifs to the C-terminal epigenetic regulator domains, underscoring their fundamental role in developmental gene regulation. Both proteins function as histone H3 lysine 4 (H3K4) methyltransferases, catalyzing the trimethylation mark associated with active gene transcription [1]. This enzymatic activity positions HRX as a critical epigenetic regulator that maintains the expression of homeobox (HOX) genes during embryonic development and hematopoiesis [3] [7]. The trithorax homology domain encompasses several functional modules, including the CxxC domain (which recognizes unmethylated CpG islands), a bromodomain (capable of binding acetylated histones), and a SET domain (responsible for histone methyltransferase activity). The profound evolutionary conservation highlights the essential role of HRX/Trx in maintaining cellular identity through epigenetic mechanisms, with disruption of this function constituting a pivotal step in leukemogenesis when 11q23 rearrangements occur [1] [6].
The N-terminal region of HRX contains three A·T hook DNA-binding motifs that share structural similarity with high mobility group (HMG) proteins [4] [7]. These motifs enable sequence-independent recognition and binding to the minor groove of AT-rich DNA sequences, a feature conserved in chromatin-associated proteins involved in transcriptional regulation. Functionally, the A·T hooks confer DNA-bending activity, potentially altering chromatin architecture at target gene promoters and enhancers [3]. This domain is invariably retained in leukemogenic HRX fusion proteins following 11q23 translocations, highlighting its indispensable role in oncoprotein function [4] [9]. Downstream of the A·T hooks, HRX contains a cluster of four plant homeodomain (PHD) zinc fingers (PHD1-4) that form an evolutionarily conserved structural cassette [7]. These PHD fingers, particularly the extended PHD3 and PHD4 (ePHD3/4) featuring N-terminal CXXC/HXXC motifs, mediate critical protein-protein interactions. Structural studies reveal that PHD3 facilitates homodimerization of HRX and serves as a binding platform for Cyp33, a nuclear cyclophilin [7]. The HRX-Cyp33 interaction modulates HOX gene expression, demonstrating the functional integration of DNA-binding and protein-interaction domains in HRX-mediated transcriptional regulation.
Table 2: Functional Domains of HRX Protein
Domain/Motif | Position | Structure | Function | Retention in Fusions |
---|---|---|---|---|
A·T Hooks | aa 351-396 | 3x GKR/P core motifs | Minor groove DNA binding, chromatin bending | Always retained |
PHD Fingers 1-4 | aa 1394-1630 | Zinc-binding modules | Homodimerization, Cyp33 binding | Rarely retained |
CxxC Domain | aa 1154-1198 | Zinc finger | Unmethylated CpG DNA recognition | Usually lost |
Bromodomain | Between PHD3-PHD4 | Four-helix bundle | Acetyl-lysine histone recognition | Usually lost |
SET Domain | C-terminal | β-sheet clusters | H3K4 methyltransferase activity | Always lost |
Following 11q23 translocations, the N-terminal portion of HRX containing the A·T hooks is fused in-frame to the C-terminal segments of diverse partner proteins. A striking feature of these partner proteins is the frequent presence of extensive serine/proline-rich (SPR) regions that contribute transcriptional activation potential to the chimeric oncoprotein [4] [9]. In the t(4;11)(q21;q23) translocation, HRX fuses with the FEL (AF4 family) protein, which contains 913 C-terminal amino acids rich in serines (17%), prolines (14%), and charged residues (25%) [4] [9]. Similarly, the t(11;19) translocation fuses HRX to ENL, another SPR-rich partner. These SPR domains function as potent transactivation modules, converting HRX from a regulated epigenetic modulator into a constitutive transcriptional activator [3] [4]. Bioinformatic analysis reveals that SPR regions in multiple HRX partners contain consensus phosphorylation sites for kinases such as CK2 and CDKs. This suggests that post-translational modifications may regulate the transcriptional activation potential of HRX fusions. The invariant retention of SPR domains from partner proteins across different translocations underscores their essential contribution to leukemogenesis by providing gain-of-function transcriptional activation properties to HRX-derived oncoproteins [4].
Table 3: Common HRX Fusion Partners with Serine/Proline-Rich Domains
Fusion Protein | Translocation | SPR Region Length | SPR Content | Functional Elements |
---|---|---|---|---|
HRX-ENL | t(11;19)(q23;p13.3) | ~200 aa | 22% Ser, 15% Pro | Nuclear localization signal, transactivation domain |
HRX-FEL (AF4) | t(4;11)(q21;q23) | 913 aa | 17% Ser, 14% Pro | GTP-binding motifs, transactivation domain |
HRX-ELL | t(11;19)(q23;p13.1) | ~700 aa | 18% Ser, 12% Pro | RNA Pol II elongation factor activity |
HRX-AF9 | t(9;11)(p22;q23) | ~400 aa | 20% Ser, 16% Pro | Transcriptional activation, chromatin binding |
HRX contains multiple nuclear localization signals (NLSs), including both classical bipartite motifs and non-classical sequences that facilitate its nuclear import [1] [5]. Immunocytochemical analyses demonstrate that wild-type HRX localizes to specific nuclear subdomains in a punctate pattern, suggesting association with nuclear bodies or transcriptional complexes [1] [5]. These nuclear foci are dynamically regulated during the cell cycle and may represent sites of active chromatin modification. The punctate distribution is conserved across diverse human tissues, with particularly intense staining observed in cerebral cortex neurons, renal tubule cells, thyroid follicular cells, and lymphoid tissues, reflecting HRX's role in maintaining differentiated cellular states [1]. Following translocation, the subnuclear localization of HRX chimeric proteins is significantly altered. For example, the HRX-eps15 fusion protein resulting from t(1;11)(p32;q23) localizes exclusively to nuclear bodies that are smaller and more numerous than those containing wild-type HRX [5]. This altered spatial organization correlates with changes in transcriptional activity and potentially enables aberrant recruitment of epigenetic regulators to novel genomic loci. The PHD3 domain of HRX mediates interaction with Cyp33, a nuclear cyclophilin that serves as an unconventional nuclear transport adaptor [7]. The HRX-Cyp33 interaction directs the protein complex to specific nuclear subdomains and modulates HOX gene expression. This recruitment is sensitive to cyclosporine A inhibition, suggesting that Cyp33's peptidyl-prolyl isomerase activity regulates HRX function through conformational changes [7]. The precise nuclear targeting mediated by NLS motifs and protein interactions like HRX-Cyp33 ensures proper spatial organization of HRX within the nuclear architecture, a critical aspect of its function that is dysregulated in leukemogenic fusions.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5